1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

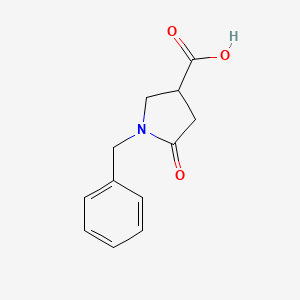

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3. It is a derivative of pyrrolidine, characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Métodos De Preparación

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of benzylamine with pyrrolidine-3-carboxylic acid. The process includes dissolving benzylamine in an appropriate solvent, followed by the gradual addition of pyrrolidine-3-carboxylic acid. The mixture is then heated to facilitate the reaction, and upon cooling, the product is crystallized . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

a. Esterification

Reaction with alcohols (e.g., methanol) under acidic or coupling conditions yields esters. For example:

Conditions : Sulfuric acid catalysis or carbodiimide-mediated coupling.

b. Amide Bond Formation

Coupling with amines (e.g., benzylamine) using reagents like DCC or EDC produces amides:

Applications : Key for synthesizing biologically active derivatives, such as BACE-1 inhibitors.

Hydrolysis of Esters

The methyl ester derivative is hydrolyzed back to the carboxylic acid under basic conditions:

Conditions : 1 M NaOH, room temperature, 2 hours.

Reduction of the 5-Oxo Group

The ketone at position 5 can be reduced to a hydroxyl group using selective reducing agents:

| Reducing Agent | Product | Yield | Conditions |

|---|---|---|---|

| NaBH | No reaction | – | – |

| LiAlH | 5-Hydroxypyrrolidine | 72% | Dry THF, 0°C → RT |

Note : The carboxylic acid group may require protection (e.g., as an ester) to prevent reduction.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 1-benzylpyrrolidin-5-one:

Conditions : Heating at 150°C or reflux in concentrated HCl .

Substitution at the Benzyl Group

The benzyl group on nitrogen can be replaced via hydrogenolysis or nucleophilic substitution:

a. Hydrogenolysis

Conditions : 1 atm H, room temperature, 12 hours .

b. Alkylation

Reaction with alkyl halides introduces new substituents:

Applications : Generates analogs for structure-activity relationship studies .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Reagent | Product | Yield |

|---|---|---|

| POCl | Fused pyrrolo[3,4-c]pyrrole-1,3-dione | 65% |

| SOCl | Thieno[3,4-c]pyrrolidinone | 58% |

Conditions : Reflux in anhydrous dichloromethane .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form γ-lactams or ring-opened products:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO | γ-Lactam | High |

| O | Dicarboxylic acid | Moderate |

Mechanism : Oxidative cleavage of the C-N bond or ring expansion.

Stereochemical Considerations

The (S)-configuration at C3 influences reaction outcomes:

Aplicaciones Científicas De Investigación

Key Intermediate in Drug Synthesis

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit notable analgesic activity, outperforming established drugs such as gabapentin in certain tests .

Case Study: Analgesic Activity

A study demonstrated that this compound significantly reduced pain response in both acute and late phases of formalin-induced nociception tests, indicating its potential as a therapeutic agent for pain management .

| Compound | Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|---|

| This compound | 30 | 70 |

| Gabapentin | 100 | 50 |

Anticancer Potential

The compound has also been submitted for anticancer activity screening, indicating its relevance in oncology research. Preliminary results suggest that it may possess properties that inhibit tumor growth .

Enzyme Inhibition Studies

This compound is used in biochemical research to investigate enzyme inhibition and receptor binding. It aids in understanding drug interactions and biological pathways, which is crucial for the development of new therapeutic agents .

Example: Enzyme Interaction

Research has shown that the carbonyl group in the pyrrolidine moiety interacts with enzyme active sites, stabilizing enzyme-substrate complexes through hydrogen bonding . This interaction is vital for designing inhibitors targeting specific enzymes involved in disease processes.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It facilitates the creation of complex organic molecules, which are essential for various applications in chemical research and industry .

| Application Area | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create new drug candidates |

| Production of Fine Chemicals | Acts as an intermediate in fine chemical synthesis |

Development of Polymers

The compound finds applications in material science, particularly in developing polymers and materials that enhance properties such as strength and durability. This application is crucial for industries that require robust materials for manufacturing .

Skin Benefits

In cosmetic formulations, this compound is incorporated for its potential skin benefits. It contributes to formulations aimed at improving skin texture and appearance, showcasing its versatility beyond traditional chemical applications .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-4-carboxy-2-pyrrolidinone: Similar structure but with a different position of the carboxylic acid group.

1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid: Contains a methyl group instead of a benzyl group.

N-Phenyl-1-pyrrolidinecarboxamide: Features a phenyl group instead of a benzyl group

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and interactions.

Actividad Biológica

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (C12H13NO3) is a pyrrolidine derivative notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring, has been investigated for various therapeutic applications.

Chemical Structure

The molecular structure of this compound is depicted below:

The compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. Notably, it has been suggested that similar compounds may influence:

- GABA receptors

- Histamine-N-methyl transferase

- Benzodiazepine receptors

These interactions imply potential anticonvulsant , anxiolytic , and anti-inflammatory activities. Additionally, it has been shown to activate the Nrf2 pathway, enhancing the expression of antioxidant genes, which may contribute to its cytoprotective effects against oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent anticancer activity. The compound was tested at a concentration of 100 µM, resulting in significant reductions in cell viability compared to controls:

| Compound | Viability (%) | Significance |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | p < 0.05 |

| 3,5-Dichloro derivative | 21.2 | p < 0.001 |

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of the BACE-1 enzyme, which plays a crucial role in Alzheimer's disease pathology. The compound demonstrated sub-micromolar activity in inhibiting BACE-1, indicating its promise as a therapeutic agent in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives of 5-oxopyrrolidines revealed that structural modifications significantly impacted their anticancer activity against A549 cells. The most potent derivatives were found to reduce cell viability substantially while maintaining lower toxicity levels in non-cancerous cells .

- Neuropharmacological Research : Research has indicated that compounds similar to this compound may serve as effective non-nucleoside reverse transcriptase inhibitors for HIV treatment, showcasing their versatility in addressing a range of health issues .

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-86-8 | |

| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5733-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the synthesis of Nebracetam Fumarate?

A1: this compound is a key intermediate in the synthesis of Nebracetam Fumarate []. The synthesis starts with itaconic acid dimethyl ester and benzylamine undergoing Michael addition and intramolecular cyclization to produce this compound methyl ester. This ester is then subjected to a series of reactions – reduction, chlorination, azidation, and hydrogenation – before finally undergoing salt formation to yield Nebracetam Fumarate [].

Q2: Can you elaborate on the synthesis process of this compound methyl ester, as mentioned in the research?

A2: The research paper describes a straightforward synthesis of the methyl ester. Itaconic acid dimethyl ester and benzylamine are reacted, leading to a Michael addition of the benzylamine to the itaconic acid derivative. This addition is followed by an intramolecular cyclization, resulting in the formation of this compound methyl ester []. This compound then serves as the foundation for the subsequent steps in the synthesis of Nebracetam Fumarate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.